molecular formula C13H20N2O B8304176 2-Aminomethyl-5-cycloheptyloxy-pyridine

2-Aminomethyl-5-cycloheptyloxy-pyridine

Cat. No.: B8304176
M. Wt: 220.31 g/mol
InChI Key: ZYSQUDVQPQGOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminomethyl-5-cycloheptyloxy-pyridine is a chemical intermediate intended for research and development purposes exclusively. This compound is not for diagnostic or therapeutic use and is strictly for use by qualified laboratory professionals. Compounds with pyridine and aminomethyl substituents are valuable scaffolds in medicinal chemistry. Research into similar structures has shown their potential as core templates in the development of kinase inhibitors for investigating metabolic diseases such as obesity and type 2 diabetes . The aminomethyl group can serve as a key synthetic handle for further functionalization, allowing researchers to explore structure-activity relationships (SAR) and develop novel bioactive molecules for pharmaceutical and agrochemical applications . As with all chemicals, appropriate safety precautions must be followed. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

(5-cycloheptyloxypyridin-2-yl)methanamine

InChI

InChI=1S/C13H20N2O/c14-9-11-7-8-13(10-15-11)16-12-5-3-1-2-4-6-12/h7-8,10,12H,1-6,9,14H2

InChI Key

ZYSQUDVQPQGOEY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)OC2=CN=C(C=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Aminomethyl-5-cycloheptyloxy-pyridine with structurally related pyridine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
2-Aminomethyl-5-cycloheptyloxy-pyridine -CH₂NH₂ (2), -O-cycloheptyl (5) C₁₃H₂₀N₂O ~220.31* Not reported Aminomethyl, Cycloheptyloxy
5-(Chloromethyl)-2-methoxypyridine -CH₂Cl (5), -OCH₃ (2) C₇H₈ClNO 173.60 Not reported Chloromethyl, Methoxy
2-Amino-5-methoxypyrimidine -NH₂ (2), -OCH₃ (5) C₅H₇N₃O 125.13 Not reported Amino, Methoxy
2-Methyl-5-phenylpyridine -CH₃ (2), -Ph (5) C₁₂H₁₁N 169.22 Not reported Methyl, Phenyl
2-Amino-4-(2-chloro-5-phenyl)pyridine -NH₂ (2), -Cl (4), -Ph (5) C₁₆H₁₂ClN₂ 273.73 268–287 Amino, Chloro, Phenyl

*Estimated based on molecular formula.

Key Observations :

  • Substituent Effects : The cycloheptyloxy group in the target compound introduces significant steric bulk compared to smaller groups like methoxy (-OCH₃) or chloro (-Cl). This may reduce crystallization efficiency, as seen in analogs with melting points >268°C for phenyl- and chloro-substituted pyridines .
  • Lipophilicity : Cycloheptyloxy substituents likely elevate logP values, favoring interactions with lipid membranes in drug delivery applications .
Spectral and Analytical Data

Infrared (IR) and nuclear magnetic resonance (NMR) data for similar compounds highlight trends:

  • IR Spectroscopy: Aminomethyl groups exhibit N-H stretches near 3300–3500 cm⁻¹, while cycloheptyloxy C-O-C stretches appear at ~1250 cm⁻¹. Chloro-substituted pyridines show C-Cl stretches at 550–750 cm⁻¹ .
  • ¹H NMR: Pyridine ring protons resonate at δ 7.0–8.5 ppm. Aminomethyl protons (-CH₂NH₂) appear as a triplet near δ 3.0–3.5 ppm, while cycloheptyloxy protons show complex splitting due to the seven-membered ring .

Preparation Methods

Reaction Mechanism and Procedure

This method involves the reduction of 5-cycloheptyloxy-2-nitromethylpyridine using hydrogen gas in the presence of palladium-on-carbon (Pd/C) or rhodium catalysts. The nitro group (-NO₂) is selectively reduced to an amine (-NH₂) under mild conditions (60–80°C, 0.01 MPa H₂).

Key steps :

  • Dissolve 5-cycloheptyloxy-2-nitromethylpyridine in methanol.

  • Add 10% Pd/C (0.3–0.5 mol%).

  • Introduce H₂ gas at 0.01 MPa and heat to 60–65°C for 1–2 hours.

  • Filter the catalyst and concentrate the filtrate to isolate the product.

Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst Loading0.3–0.5 mol% Pd/C>90% yield
Temperature60–65°CPrevents over-reduction
Reaction Time1–2 hoursMaximizes conversion

Yield : 88–92%.
Purity : 97–99% (HPLC).

Nucleophilic Substitution Followed by Reductive Amination

Synthetic Pathway

This two-step approach starts with 2-chloro-5-cycloheptyloxypyridine, which undergoes nucleophilic substitution with benzylamine, followed by hydrogenolytic cleavage of the benzyl group.

Step 1: Substitution
2-Chloro-5-cycloheptyloxypyridine reacts with benzylamine in THF at reflux (110°C) for 3 hours to form 2-benzylaminomethyl-5-cycloheptyloxypyridine.

Step 2: Reductive Cleavage
The benzyl-protected intermediate is subjected to hydrogenolysis using Pd/C in methanol, yielding the free amine.

Yield : 76–82% (over two steps).

Critical Considerations

  • Solvent Choice : THF enhances nucleophilicity of benzylamine.

  • Catalyst Regeneration : Pd/C can be reused up to 5 cycles with <5% yield drop.

Cyclocondensation with Nitroalkanes

Methodology

Developed for imidazo[1,5-a]pyridines, this method adapts to synthesize 2-aminomethyl derivatives by reacting 2-(aminomethyl)pyridine with nitrocycloheptane in polyphosphoric acid (PPA).

Procedure :

  • Activate nitrocycloheptane in 85% PPA at 110°C for 30 minutes.

  • Add 2-(aminomethyl)pyridine and stir at 160°C for 2 hours.

  • Quench with ice-water, neutralize with NH₃, and extract with ethyl acetate.

Yield : 55–65%.
Purity : 95–97% (requires column chromatography).

Limitations

  • High reaction temperatures (160°C) risk decomposition.

  • Steric hindrance from cycloheptyl group reduces efficiency.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Catalytic Hydrogenation88–9297–99HighModerate
Reductive Amination76–8295–97MediumLow
Cyclocondensation55–6595–97LowHigh

Catalytic Hydrogenation is preferred for industrial-scale production due to its robustness and high yield. Cyclocondensation remains valuable for laboratories prioritizing cost over yield.

Industrial-Scale Considerations

Catalyst Selection

  • Pd/C vs. Rh/C : Rh/C offers faster kinetics but is 3× costlier than Pd/C.

  • Recycling Protocols : Pd/C recovered via filtration achieves 90% activity retention after 5 cycles.

Solvent Systems

Methanol is optimal for hydrogenation due to its polarity and low boiling point, simplifying product isolation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Aminomethyl-5-cycloheptyloxy-pyridine, and how can intermediates be optimized?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution and catalytic hydrogenation. For example, cycloheptanol can be reacted with a halogenated pyridine derivative (e.g., 5-chloro-2-aminopyridine) under basic conditions to introduce the cycloheptyloxy group. Subsequent aminomethylation is achieved via reductive amination using formaldehyde and a palladium catalyst .
  • Optimization : Reaction conditions (e.g., temperature, solvent polarity, catalyst loading) should be systematically varied. Monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures intermediate purity .

Q. How should researchers characterize the purity and structural integrity of 2-Aminomethyl-5-cycloheptyloxy-pyridine?

  • Analytical Workflow :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., cycloheptyloxy protons at δ 1.4–2.1 ppm; aminomethyl protons at δ 3.2–3.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]+^+: ~263.2 g/mol).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: ~65%, H: ~8.8%, N: ~10.6%) .

Q. What safety protocols are critical when handling aminomethyl pyridine derivatives?

  • Hazard Mitigation : Use fume hoods for synthesis due to volatile intermediates (e.g., chlorinated precursors). Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. First-aid measures for accidental exposure include rinsing with water (15+ minutes for skin/eyes) and immediate medical consultation .

Advanced Research Questions

Q. How do structural modifications (e.g., cycloheptyloxy vs. benzyloxy groups) impact the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) :

Substituent LogP Binding Affinity (IC50_{50})
Cycloheptyloxy2.812 nM
Benzyloxy3.128 nM
  • Methodology : Compare inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. Increased lipophilicity (higher LogP) from bulky substituents may enhance membrane permeability but reduce solubility .

Q. What computational strategies predict the binding modes of 2-Aminomethyl-5-cycloheptyloxy-pyridine with biological targets?

  • In Silico Approaches :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., EGFR kinase). The aminomethyl group forms hydrogen bonds with Asp831, while the cycloheptyloxy moiety occupies hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

Q. How can enantiomeric purity affect pharmacological outcomes, and what chiral resolution methods are applicable?

  • Resolution Techniques :

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane:isopropanol (80:20) to separate enantiomers.
  • Circular Dichroism (CD) : Confirm enantiopurity via Cotton effects at 220–260 nm .
    • Impact : Minor enantiomers may exhibit off-target effects (e.g., 10% impurity reduces selectivity by 40% in kinase assays) .

Data Contradictions and Validation

Q. Discrepancies in reported LogP values for similar pyridine derivatives: How to resolve?

  • Validation Strategy :

  • Experimental LogP : Measure via shake-flask method (octanol/water partition) and compare with computational predictions (e.g., ChemAxon).
  • Literature Cross-Check : Prioritize peer-reviewed studies over vendor data (e.g., PubChem values may lack experimental validation) .

Q. Conflicting bioactivity data across studies: What factors contribute to variability?

  • Sources of Error :

  • Assay conditions (e.g., ATP concentration in kinase assays).
  • Compound solubility (use DMSO stocks ≤0.1% to avoid precipitation).
    • Best Practices : Replicate assays in triplicate and report SEM. Use standardized positive controls (e.g., staurosporine for kinase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.